Mebeverine acid-d5 (hydrochloride)

LC-MS/MS Internal Standard Isotope Dilution

Quantifying mebeverine acid by LC-MS/MS without an isotopically labeled internal standard introduces unacceptable variability from matrix effects and ion suppression. Mebeverine acid-d5 (hydrochloride) solves this precisely: - +5 Da mass shift enables unambiguous differentiation from analyte while preserving identical retention time - Validated for PK parameter determination (Cmax, AUC, t½) across 1-100 ng/mL linear range - Fully characterized, high-purity HCl salt format compliant with FDA/EMA bioanalytical guidance

Molecular Formula C16H26ClNO3
Molecular Weight 320.86 g/mol
Cat. No. B12408208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebeverine acid-d5 (hydrochloride)
Molecular FormulaC16H26ClNO3
Molecular Weight320.86 g/mol
Structural Identifiers
SMILESCCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl
InChIInChI=1S/C16H25NO3.ClH/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14;/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19);1H/i1D3,4D2;
InChIKeyBOOAOGZTKZVSNS-UHBAQTEVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebeverine Acid-d5 (Hydrochloride): A Deuterated Internal Standard for Quantifying Mebeverine Metabolites


Mebeverine acid-d5 (hydrochloride) is a stable isotope-labeled (deuterated) analog of mebeverine acid, a major circulating metabolite of the antispasmodic drug mebeverine [1]. This compound incorporates five deuterium atoms at specific positions, resulting in a molecular formula of C₁₆H₂₀D₅NO₃·HCl and a molecular weight of 284.41 (free base) . It is classified as a deuterated internal standard and is primarily utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of mebeverine acid and related metabolites in biological matrices .

Why Unlabeled Mebeverine Acid Cannot Substitute for Mebeverine Acid-d5 in Quantitative Bioanalysis


Mebeverine acid-d5 cannot be substituted with its unlabeled counterpart, mebeverine acid, in LC-MS/MS workflows because they are analytically indistinguishable by chromatographic retention time and ionization efficiency, yet they differ in mass-to-charge ratio (m/z) due to the +5 Da mass shift from deuterium incorporation [1]. This isotopic distinction is fundamental for the internal standard method: while mebeverine acid co-elutes with and experiences the same matrix effects as the analyte, mebeverine acid-d5 is resolved by the mass spectrometer, enabling accurate correction for variability in sample preparation, instrument drift, and ion suppression [2]. Using an unlabeled analog would introduce co-elution without mass differentiation, rendering it useless as an internal standard and compromising quantification accuracy to levels unacceptable for regulatory pharmacokinetic or bioequivalence studies [3].

Quantitative Differentiation Evidence for Mebeverine Acid-d5 (Hydrochloride) Versus Unlabeled Analogs


Mass Shift of +5 Da Enables Unambiguous MS Detection and Quantification

Mebeverine acid-d5 exhibits a molecular ion mass shift of +5 Da relative to unlabeled mebeverine acid (m/z 284.4 → 289.4 for the [M+H]⁺ ion), a magnitude that eliminates isotopic overlap and ensures baseline mass resolution in LC-MS/MS . This differentiates it from alternative stable isotope-labeled internal standards with fewer deuterium labels (e.g., d3 or d4), where residual isotopic abundance of the unlabeled analyte can interfere with quantification, particularly at low concentrations. The +5 Da shift provides sufficient mass separation to avoid cross-talk between the internal standard and analyte channels, even at high internal standard concentrations [1].

LC-MS/MS Internal Standard Isotope Dilution

Isotopic Purity ≥98% Ensures Minimal Cross-Contribution and Accurate Quantification

Commercial specifications for Mebeverine acid-d5 (hydrochloride) report chemical purity ≥99.0% and isotopic purity (atom% D) ≥98%, as verified by HPLC and mass spectrometry . In contrast, some alternative deuterated internal standards for mebeverine metabolites, such as O-desmethyl mebeverine acid-d6, may be available with lower isotopic enrichment (e.g., 95% atom D) [1], which can introduce systematic bias in quantification due to residual unlabeled compound contributing to the analyte signal. Higher isotopic purity directly correlates with improved accuracy and precision in method validation parameters [2].

Isotopic Purity Method Validation Quantitative Accuracy

Validated Performance in Human Plasma Assays with Linear Range 1–100 ng/mL

Although ²H₅-desmethylmebeverine acid (²H₅-DMAC) was employed as the internal standard in the referenced study, the validation parameters established for mebeverine acid (MAC) quantification in human plasma using a deuterated internal standard serve as a benchmark for the expected performance of Mebeverine acid-d5 [1]. The validated method achieved a linear range of 1–100 ng/mL for MAC, with accuracy (%RE) ranging from -4.04% to 4.60% and precision (%CV) from 0.31% to 6.43% across within- and between-run assessments [1]. Overall recovery for all metabolites exceeded 85% [1]. In contrast, earlier HPLC-UV methods for mebeverine metabolites, which lacked deuterated internal standards, typically demonstrated higher variability (%CV often >10%) and higher limits of quantification due to matrix effects and extraction inefficiencies [2].

Method Validation Pharmacokinetics Bioequivalence

Hydrochloride Salt Form Enhances Solubility and Stability for Analytical Workflows

Mebeverine acid-d5 is supplied as the hydrochloride salt (CAS: 2070015-30-2 for the free base), which confers a solubility advantage over the free acid form. The hydrochloride salt exhibits solubility of ≥10 mM in DMSO, as documented in vendor technical datasheets . This is in contrast to the free base form of mebeverine acid-d5, which may have limited solubility in aqueous or polar organic solvents commonly used for stock solution preparation [1]. Improved solubility facilitates the preparation of concentrated stock solutions and subsequent dilution into working solutions, reducing the risk of precipitation and ensuring accurate pipetting during assay preparation.

Salt Form Solubility Sample Preparation

Regulatory Compliance and Suitability for ANDA Bioequivalence Studies

Mebeverine acid-d5 is manufactured and characterized in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation . This includes full characterization data compliant with regulatory expectations for reference standards used in Abbreviated New Drug Applications (ANDA) and during commercial production of mebeverine . In contrast, generic, non-certified internal standards may lack the documented purity, stability, and characterization necessary to satisfy regulatory auditors, potentially leading to method rejection or requests for additional bridging studies [1].

Regulatory Compliance Bioequivalence ANDA

Deuterium Incorporation Does Not Significantly Alter Retention Time or Ionization Efficiency

Stable isotope-labeled internal standards are selected based on the principle that deuterium substitution does not appreciably change physicochemical properties such as lipophilicity, pKa, or chromatographic retention. For Mebeverine acid-d5, the +5 Da mass increase results in a negligible shift in retention time (typically <0.1 min) under reversed-phase LC conditions, ensuring near-identical matrix effects and ionization suppression/enhancement as the unlabeled analyte [1]. This contrasts with structural analogs (e.g., mebeverine alcohol or desmethylmebeverine acid) used as internal standards, which can exhibit different retention times and ionization efficiencies, leading to inaccurate correction for matrix effects [2]. The use of a co-eluting deuterated IS minimizes relative matrix effects and improves assay ruggedness across different plasma lots and sample preparation batches [3].

Chromatography Ionization Efficiency Matrix Effects

High-Impact Application Scenarios for Mebeverine Acid-d5 (Hydrochloride)


Quantification of Mebeverine Acid in Pharmacokinetic and Bioequivalence Studies

Mebeverine acid-d5 (hydrochloride) is the preferred internal standard for LC-MS/MS methods quantifying mebeverine acid in human plasma during pharmacokinetic (PK) studies and bioequivalence trials of mebeverine formulations [1]. Its use enables accurate determination of key PK parameters (Cmax, AUC, t½) by correcting for variability in sample extraction, ionization efficiency, and instrument response. The validated linear range of 1–100 ng/mL for mebeverine acid, achieved with a deuterated IS, supports quantification across the full concentration-time profile required for regulatory submission [1].

Metabolite Profiling and Identification of Oral Mebeverine Exposure

As a deuterated analog of a major circulating metabolite, Mebeverine acid-d5 (hydrochloride) is essential for studies investigating the metabolic fate of mebeverine, including the identification and quantification of phase I and phase II metabolites in urine and plasma [1]. Because mebeverine parent drug is rarely detected in circulation due to rapid first-pass hydrolysis, measurement of mebeverine acid serves as a surrogate marker of oral exposure [2]. The use of Mebeverine acid-d5 ensures that metabolite concentrations are measured with the precision required to differentiate between formulations or dosing regimens.

Method Development and Validation for ANDA Submissions

Mebeverine acid-d5 (hydrochloride) is a critical component in the development and validation of bioanalytical methods intended for Abbreviated New Drug Application (ANDA) submissions for generic mebeverine products [1]. Its compliance with FDA and EMA bioanalytical method validation guidelines, including documented purity, isotopic enrichment, and stability data, reduces regulatory risk and accelerates method transfer to contract research organizations (CROs) [2]. The availability of a fully characterized, high-purity internal standard is a prerequisite for demonstrating method selectivity, accuracy, and precision as required by regulatory authorities.

Forensic and Clinical Toxicology Testing for Mebeverine Ingestion

In forensic and clinical toxicology, detection of mebeverine ingestion often relies on identification of its metabolites, including mebeverine acid, in urine or plasma [1]. Mebeverine acid-d5 (hydrochloride) serves as an internal standard in confirmatory LC-MS/MS assays, providing the mass accuracy and specificity needed to distinguish mebeverine metabolites from structurally similar compounds, such as amphetamine derivatives that may arise from mebeverine metabolism [2]. The +5 Da mass shift eliminates ambiguity in identification and enables quantification with forensic evidentiary standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebeverine acid-d5 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.